4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
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Description
The compound “4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups, including a chlorobenzoyl group, a piperazine ring, a methylpyrazole group, and a pyrimidine ring . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzoyl group, which is a benzene ring attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The pyrimidine and pyrazole rings might participate in electrophilic substitution reactions or act as ligands in coordination compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nitrogen atoms might make this compound somewhat soluble in polar solvents . The exact properties would need to be determined experimentally.Future Directions
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-14-6-7-26(23-14)18-12-17(21-13-22-18)24-8-10-25(11-9-24)19(27)15-2-4-16(20)5-3-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQHNBIGKPOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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